N-(2-methoxy-5-nitrophenyl)benzamide
Description
N-(2-Methoxy-5-nitrophenyl)benzamide is a benzamide derivative characterized by a methoxy group at the 2-position and a nitro group at the 5-position on the phenyl ring attached to the benzamide scaffold. It is synthesized via condensation reactions, as described in , where column chromatography (EtOAc/hexane) yields a white solid with high purity (99%). Key analytical data include:
- 1H NMR (DMSO-d6): δ 9.74 (s, 1H, NH), 8.80 (d, J = 2.8 Hz, aromatic H), 8.14 (dd, J = 9.2, 2.8 Hz), and 4.00 (s, 3H, OCH3) .
- HRMS (ESI): m/z 273.0869 [M + H]+, confirming the molecular formula C14H13N2O4 .
This compound serves as a precursor in medicinal chemistry, notably in bromodomain inhibitor synthesis (e.g., Step 2 in ) .
Properties
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-20-13-8-7-11(16(18)19)9-12(13)15-14(17)10-5-3-2-4-6-10/h2-9H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBERSCVSQJHQAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301290346 | |
| Record name | N-(2-Methoxy-5-nitrophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301290346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34326-53-9 | |
| Record name | N-(2-Methoxy-5-nitrophenyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34326-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Methoxy-5-nitrophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301290346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-nitrophenyl)benzamide typically involves the reaction of 2-methoxy-5-nitroaniline with benzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-nitrophenyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.
Major Products Formed
Reduction: N-(2-methoxy-5-aminophenyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: Benzoic acid and 2-methoxy-5-nitroaniline.
Scientific Research Applications
N-(2-methoxy-5-nitrophenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Industrial Applications: Potential use in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-nitrophenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, while the amide moiety can form hydrogen bonds with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Structural Analogues and Functional Modifications
The table below summarizes key benzamide derivatives and their distinguishing features:
Physicochemical and Crystallographic Properties
- NLO Activity: 4-Methoxy-N-(2-methyl-5-nitrophenyl)benzamide exhibits second-harmonic generation (SHG) efficiency due to its noncentrosymmetric crystal packing, a property absent in the parent compound due to differences in substituent positions .
Q & A
Basic Question
- LC-MS/MS : Differentiates via exact mass (e.g., m/z for [M+H]+) and fragmentation patterns.
- 2D NMR : NOESY correlations identify spatial proximity of methoxy and nitro groups, while NMR resolves substitution patterns.
- IR spectroscopy : Nitro group absorption at ~1520 cm and amide C=O stretch at ~1650 cm confirm functional groups .
How can researchers address contradictory biological activity data for this compound across assay systems?
Advanced Question
Contradictions often arise from assay-specific variables:
- Cellular permeability : Lipophilicity (logP) of the nitrobenzamide moiety affects uptake; quantify via HPLC-derived partition coefficients.
- Metabolic stability : Liver microsome assays (e.g., rat/human S9 fractions) identify degradation pathways.
- Target selectivity : Use kinase profiling panels or proteomics to rule off-target effects.
Methodological Insight : Validate activity in orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) .
What computational strategies support the design of this compound analogs with improved bioactivity?
Advanced Question
- Molecular docking : Screen analogs against target proteins (e.g., HDACs) using AutoDock Vina to prioritize synthesis.
- QSAR modeling : Correlate substituent electronic effects (Hammett σ constants) with activity trends.
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical binding residues .
How does the substitution pattern on the benzamide core influence the compound’s reactivity in nucleophilic aromatic substitution?
Basic Question
The electron-withdrawing nitro group at position 5 activates the benzene ring for substitution at position 2 (methoxy) or 4. Key factors:
- Directing effects : Nitro groups meta-direct electrophiles, while methoxy groups are ortho/para-directing.
- Steric hindrance : Bulky substituents at position 2 reduce accessibility for further functionalization.
Methodological Insight : Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and predict reactive sites .
What strategies mitigate instability of this compound under acidic or basic conditions?
Advanced Question
- pH-controlled storage : Store at neutral pH (6–8) in inert atmospheres to prevent hydrolysis of the amide bond.
- Lyophilization : Stabilize the compound as a lyophilized powder to avoid solvent-mediated degradation.
- Protective groups : Introduce tert-butyl or acetyl groups to transiently block reactive sites during synthesis .
How can researchers validate the purity of this compound for in vivo studies?
Basic Question
- HPLC-DAD/ELSD : Achieve >98% purity with a C18 column (gradient: 10–90% acetonitrile in 0.1% formic acid).
- Elemental analysis : Confirm C, H, N, O content within ±0.3% of theoretical values.
- TGA/DSC : Monitor thermal decomposition profiles to detect residual solvents or polymorphic impurities .
What mechanistic hypotheses explain the HDAC inhibitory activity observed in benzamide derivatives like this compound?
Advanced Question
- Zinc chelation : The nitro and methoxy groups may coordinate Zn in the HDAC active site, analogous to MS-275 ().
- Surface interactions : Hydrophobic benzamide moieties bind to HDAC surface pockets, enhancing selectivity over valproate.
Methodological Insight : Perform ITC (isothermal titration calorimetry) to quantify binding thermodynamics and stoichiometry .
How can crystallographic twinning or disorder in this compound crystals be resolved during refinement?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
